Copper phthalocyanine tetrasulfonic acid tetrasodium salt
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Overview
Description
Copper phthalocyanine tetrasulfonic acid tetrasodium salt is a water-soluble derivative of copper phthalocyanine, a macrocyclic compound with a copper ion at its center. This compound is known for its vibrant blue color and is widely used in various applications due to its stability, solubility, and unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper phthalocyanine tetrasulfonic acid tetrasodium salt can be synthesized through the sulfonation of copper phthalocyanine. The process involves treating copper phthalocyanine with concentrated sulfuric acid, followed by neutralization with sodium hydroxide to form the tetrasodium salt .
Industrial Production Methods
In industrial settings, the compound is typically produced using a continuous sulfonation process. This involves the controlled addition of sulfuric acid to copper phthalocyanine in a reactor, followed by neutralization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Copper phthalocyanine tetrasulfonic acid tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often catalyzing the oxidation of other substances.
Reduction: It can also undergo reduction reactions, where the copper ion is reduced from Cu(II) to Cu(I).
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Substitution reactions typically require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield copper(I) complexes .
Scientific Research Applications
Copper phthalocyanine tetrasulfonic acid tetrasodium salt has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which copper phthalocyanine tetrasulfonic acid tetrasodium salt exerts its effects involves the interaction of the copper ion with various molecular targets. In catalytic reactions, the copper ion can facilitate electron transfer processes, leading to the activation of substrates and the formation of reactive intermediates . In biological systems, the compound can generate reactive oxygen species, which can induce oxidative stress and damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
Nickel phthalocyanine tetrasulfonic acid tetrasodium salt: Similar in structure but contains a nickel ion instead of copper.
Zinc phthalocyanine tetrasulfonic acid tetrasodium salt: Contains a zinc ion and is used in similar applications.
Iron phthalocyanine tetrasulfonic acid tetrasodium salt: Contains an iron ion and is often used as a catalyst in different reactions.
Uniqueness
Copper phthalocyanine tetrasulfonic acid tetrasodium salt is unique due to its high stability, solubility in water, and strong electronic properties. These characteristics make it particularly suitable for applications in catalysis, biological imaging, and photodynamic therapy .
Properties
CAS No. |
27360-85-6 |
---|---|
Molecular Formula |
C32H12CuN8O12S4.4Na C32H12CuN8Na4O12S4 |
Molecular Weight |
984.3 g/mol |
IUPAC Name |
copper;tetrasodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonate |
InChI |
InChI=1S/C32H16N8O12S4.Cu.4Na/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;;;;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;;;;/q-2;+2;4*+1/p-4 |
InChI Key |
HMPXSWYLSSRSQF-UHFFFAOYSA-J |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=C4C=CC(=C9)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=C4C=CC(=C9)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
Key on ui other cas no. |
27360-85-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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